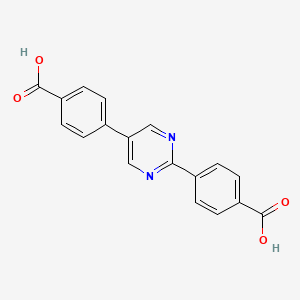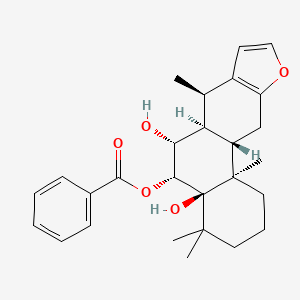
Isovouacapenol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovouacapenol C is a novel and remarkable natural compound, known for its profound antibacterial and antifungal properties . It is a cassane furanoditerpene, which was isolated from the roots of Caesalpinia pulcherrima .
Synthesis Analysis
The synthesis of Isovouacapenol C involves complex organic chemistry processes. Unfortunately, there is limited information available on the specific synthesis process of Isovouacapenol C .Molecular Structure Analysis
Isovouacapenol C has a molecular formula of C27H34O5 and a molecular weight of 438.56 . The absolute configurations of the stereogenic centres at positions 4a, 5, 6, 6a, 7, 11a, and 11b are R, R, R, S, R, S, and R, respectively .Physical And Chemical Properties Analysis
Isovouacapenol C is a powder with a melting point of 193-195℃ (in chloroform methanol) and a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Isovouacapenol C has been identified as a compound with potential pharmaceutical applications. It is a cassane furanoditerpene isolated from the roots of Caesalpinia pulcherrima, known for its structural complexity and bioactivity . This compound has been studied for its anti-metastatic properties, particularly in the context of cancer therapeutics . The ability to inhibit metastasis through pathways related to angiogenesis and leukocyte migration makes it a promising candidate for further research in drug development.
Pharmacology
In pharmacology, Isovouacapenol C’s role is significant in the study of anti-cancer and anti-metastatic agents. Network pharmacology-integrated molecular docking analysis has shown that compounds from Caesalpinia pulcherrima may inhibit metastasis, with Isovouacapenol C being one of the core compounds identified . This highlights its potential as a therapeutic agent in combating cancer metastasis.
Biochemistry
The absolute configuration of Isovouacapenol C has been determined through X-ray crystallography, which is crucial for understanding its biochemical interactions . This information is vital for the synthesis of bioactive compounds and the development of new drugs, as the stereochemistry of a molecule can significantly influence its biological activity.
Material Science
The structural determination of Isovouacapenol C provides insights into the design of new materials with specific properties. Understanding the molecular structure can lead to the development of materials with desired characteristics, such as biodegradability or bioactivity, which are increasingly important in material science .
Environmental Science
Isovouacapenol C’s potential environmental applications could be linked to its role in biochemistry and pharmacology. For instance, its anti-metastatic properties might be utilized in environmental remediation processes to inhibit the spread of contaminants or in the development of environmentally friendly pesticides .
Safety and Hazards
When handling Isovouacapenol C, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Isovouacapenol C is a cassane furanoditerpene
Mode of Action
The compound is known to have three cyclohexane rings that are trans fused . Two of these rings are in chair conformations, and the third is in a twisted half-chair conformation . An intramolecular C-H⋯O interaction generates an S(6) ring . These structural features may play a role in its interaction with its targets, but the exact mode of action remains to be elucidated.
Result of Action
It has been suggested that isovouacapenol c exhibits antifeedant activity against certain insects , indicating that it may have potential as a natural pesticide. More research is needed to fully understand the molecular and cellular effects of Isovouacapenol C’s action.
Eigenschaften
IUPAC Name |
[(4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3/t16-,19-,21-,22+,23+,26+,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSGWGTHSRGHT-WVTZLOSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](CC3=C1C=CO3)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isovouacapenol C | |
Q & A
Q1: What is the biological activity of Isovouacapenol C?
A1: Isovouacapenol C, a cassane furanoditerpene isolated from Caesalpinia pulcherrima, exhibits significant antifeedant activity against two insect species: Mythimna separate [] and Plutella xylostella []. This suggests potential applications in insect pest control.
Q2: What is the absolute configuration of Isovouacapenol C?
A2: Isovouacapenol C possesses multiple chiral centers. X-ray crystallography confirmed the absolute configurations of the stereogenic centers at positions 4a, 5, 6, 6a, 7, 11a, and 11b to be R, R, R, S, R, S, and R, respectively [].
Q3: How does the structure of Isovouacapenol C relate to its antifeedant activity?
A3: While Isovouacapenol C shows potent antifeedant activity, closely related compounds isolated from Caesalpinia pulcherrima, such as those with a 2,5-dimethoxyfuranocassane structure (caesalpulcherrins A-J), did not show the same level of activity []. This suggests that the specific arrangement of functional groups in Isovouacapenol C, particularly the presence of the benzoate ester and the unmodified furan ring, are crucial for its interaction with insect chemoreceptors and subsequent antifeedant effects. Further research exploring structure-activity relationships within this class of compounds is necessary to fully elucidate the structural features responsible for the observed activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

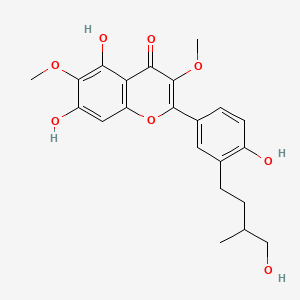

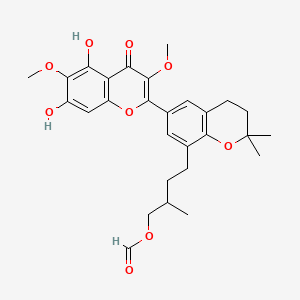
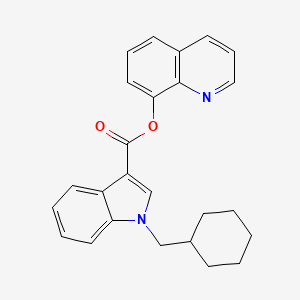
![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
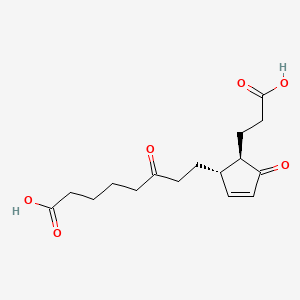
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)
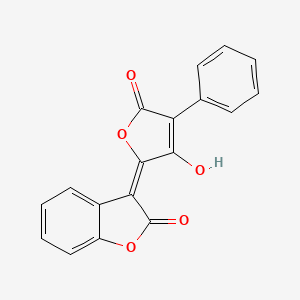
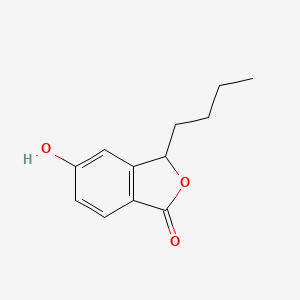
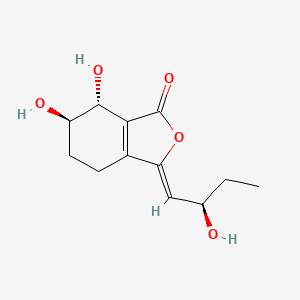
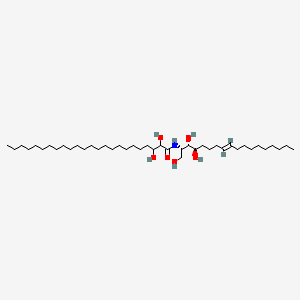

![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)
